tert-Butyl (2-amino-3,3,4,4,4-pentafluorobutyl)carbamate
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Description
Tert-Butyl (2-amino-3,3,4,4,4-pentafluorobutyl)carbamate is a chemical compound with the CAS Number: 2126162-65-8 and a molecular weight of 278.22 . It is stored at a temperature of 4°C and has a purity of 95%. It is in the form of a powder .
Synthesis Analysis
The synthesis of tert-butyl carbamates, which are similar to the compound , is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15F5N2O2/c1-7(2,3)18-6(17)16-4-5(15)8(10,11)9(12,13)14/h5H,4,15H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Tert-Butyl carbamates are known to be involved in palladium-catalyzed synthesis of N-Boc-protected anilines . They are also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 278.22 . It is stored at a temperature of 4°C . The compound is likely to have similar physical and chemical properties to other tert-butyl carbamates.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl N-(2-amino-3,3,4,4,4-pentafluorobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F5N2O2/c1-7(2,3)18-6(17)16-4-5(15)8(10,11)9(12,13)14/h5H,4,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINYASMKCHZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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